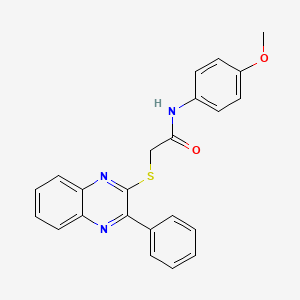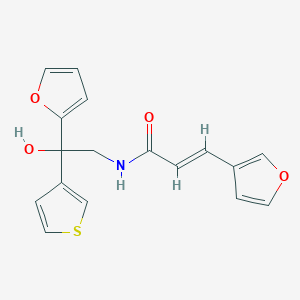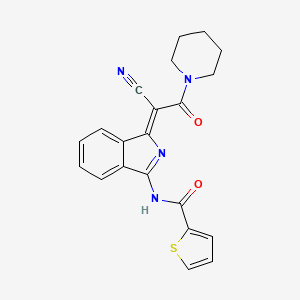
N-(4-acetylphenyl)-3-(4-fluorophenyl)sulfanylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-3-(4-fluorophenyl)sulfanylpropanamide is a useful research compound. Its molecular formula is C17H16FNO2S and its molecular weight is 317.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sulfonamides in Clinical and Drug Development
Sulfonamides, including structures similar to N-(4-acetylphenyl)-3-(4-fluorophenyl)sulfanylpropanamide, have been extensively studied for their therapeutic potential and role in drug development. These compounds are known for their versatility in treating various conditions, from bacterial infections to chronic conditions like glaucoma and cancer. Research emphasizes the need for novel sulfonamides to act as selective drugs targeting specific enzymes or receptors, highlighting ongoing efforts in medicinal chemistry to exploit this structural motif for developing new treatments (Carta, Scozzafava, & Supuran, 2012).
Environmental Impact and Biodegradation
The environmental fate of polyfluoroalkyl chemicals, closely related to the structural components of this compound, is a significant area of study. These compounds' persistence and potential toxic effects on ecosystems and human health necessitate understanding their biodegradability and environmental behavior. Studies suggest a complex interplay between abiotic and microbial degradation processes that influence the environmental fate of such compounds, pointing to the importance of environmental chemistry in assessing the impact of sulfonamides and related structures (Liu & Avendaño, 2013).
Analytical Methods and Detection
The detection and analysis of sulfonamides, including compounds like this compound, are critical for environmental monitoring, food safety, and therapeutic drug monitoring. Advances in analytical chemistry have led to the development of sensitive and specific methods for detecting sulfonamides in various matrices. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are among the most effective for screening and quantifying sulfonamides, highlighting the role of analytical science in ensuring public health and safety (Pavithra, Jaikumar, Kumar, & Sundar Rajan, 2020).
Toxicology and Human Health
Investigating the toxicological profile of sulfonamides and related compounds is essential for understanding their safety and potential risks. Studies encompass a wide range of effects, from acute toxicity to potential endocrine-disrupting activities, underscoring the importance of toxicology in evaluating the safety of chemical compounds used in medicine and industry. The research underscores a comprehensive approach to assessing risk and ensuring the safe use of sulfonamide-based drugs and chemicals (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-3-(4-fluorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2S/c1-12(20)13-2-6-15(7-3-13)19-17(21)10-11-22-16-8-4-14(18)5-9-16/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHIZCUHJZKKLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2541653.png)
![4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine](/img/structure/B2541655.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2541659.png)

![4-[4-(Difluoromethyl)imidazol-1-yl]benzoic acid](/img/structure/B2541661.png)



![N-([2,3'-bipyridin]-4-ylmethyl)-4-chlorobenzamide](/img/structure/B2541668.png)


![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2541673.png)

